Cyanidin 3-galactoside
CAS No.: 27661-36-5
Cat. No.: VC21348090
Molecular Formula: C21H21ClO11
Molecular Weight: 484.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 27661-36-5 |
---|---|
Molecular Formula | C21H21ClO11 |
Molecular Weight | 484.8 g/mol |
IUPAC Name | (2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Standard InChI | InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21-;/m1./s1 |
Standard InChI Key | YTMNONATNXDQJF-QSLGVYCOSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] |
SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] |
Chemical Structure and Properties
Cyanidin 3-galactoside belongs to the class of organic compounds known as anthocyanidin-3-O-glycosides, which are phenolic compounds containing an anthocyanidin moiety O-glycosidically linked to a carbohydrate moiety at the C3-position . The chemical structure consists of a cyanidin molecule bound to a galactose sugar through a glycosidic bond.
Property | Characteristic |
---|---|
Chemical Formula | C21H21O11.Cl |
Molecular Weight | 484.838 |
CAS Number | 27661-36-5 |
IUPAC Name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chromenylium chloride |
Physical Form | Solid |
Color | Dark Brown to Dark Red |
Solubility | Slightly soluble in methanol and water |
Storage Temperature | -20°C |
Table 1: Physical and chemical properties of Cyanidin 3-galactoside chloride
The molecule features defined stereochemistry with 5 stereocenters and exists as the chloride salt in its isolated form. Its structural configuration contributes to its distinctive color and biological activities .
Natural Sources and Occurrence
Cyanidin 3-galactoside is widely distributed in the plant kingdom, particularly in fruits and berries. It is responsible for the red-purple pigmentation in many plant tissues and is found in varying concentrations across different plant species.
Food Source | Mean Content (mg/100g FW) | Range (min-max) |
---|---|---|
Black chokeberry | 557.67 | 125.63-989.70 |
Lingonberry | 48.69 | 48.69 |
Lowbush blueberry | 7.99 | 3.03-14.50 |
American cranberry | 8.89 | 8.89 |
Highbush blueberry | 5.41 | 1.97-11.27 |
Apple (whole, raw) | 0.81 | 0.00-3.11 |
Gooseberry | 0.005 | 0.00-0.02 |
Table 2: Cyanidin 3-galactoside content in various food sources
Black chokeberry (Aronia melanocarpa) contains the highest concentration of Cy3Gal among all fruits, making it the most practical natural source for mass-production of this compound . Other significant sources include lingonberries (Vaccinium vitis-idaea), bilberries (Vaccinium myrtillus), and red-skinned or red-fleshed apples . Cy3Gal is also the main anthocyanin in Chinese hawthorn fruits (Crataegus spp.) and is present in the copper beech (a cultivar of Fagus sylvatica) .
Biosynthesis
The biosynthesis of Cyanidin 3-galactoside follows a pathway common to most anthocyanins but involves specific enzymes for the galactosylation step. The process begins with the flavonoid biosynthetic pathway and culminates in the glycosylation of cyanidin.
The key enzyme in the biosynthesis of Cy3Gal is UDP-galactose:cyanidin galactosyltransferase (UCGalT), which catalyzes the transfer of galactose from UDP-galactose to cyanidin, resulting in the formation of Cy3Gal . UDP-galactose, the galactose donor in this reaction, can be synthesized through two routes:
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From UDP-glucose, mediated by UDP-glucose 4-epimerase
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From galactose via galactokinase and galactose-1-phosphate uridyl transferase
This specific galactosyltransferase using UDP-galactose and cyanidin as substrates is unique for Cy3Gal biosynthesis, distinguishing it from other anthocyanins that utilize different glycosyltransferases .
Extraction Methods and Chemical Stability
Extraction Methods
Various extraction methods have been employed to isolate Cy3Gal from natural sources. The choice of extraction method significantly affects the yield and purity of the compound. Common extraction techniques include:
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Solvent extraction using acidified methanol or ethanol
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Ultrasound-assisted extraction
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Preparative high-performance liquid chromatography (HPLC)
Research has shown that preparative HPLC can achieve high purity (>98%) of isolated Cy3Gal from black chokeberry . Among the various natural sources, black chokeberry has been identified as the most practical source for mass production of Cy3Gal due to its high content of this anthocyanin .
Chemical Stability
The chemical stability of Cy3Gal varies under different conditions and has been compared with other anthocyanins:
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Compared to anthocyanins with arabinose, Cy3Gal is more stable against oxygen and ascorbic acid degradation during storage
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Under heating conditions, Cy3Gal is less stable than cyanidin 3-arabinoside (Cy3Ara)
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In blueberry extracts, Cy3Gal shows greater stability against trifluoroacetic acid (TFA) mediated hydrolysis than Cy3Ara, but less stability compared to cyanidin 3-glucoside (Cy3Glu)
Recent studies have also shown that Cy3Gal exhibits lower resistance to hydration and bleaching than Cy3Glu in solutions ranging from pH 1 to pH 9, with similar stability differences observed in alkaline solutions .
Health Benefits and Physiological Functions
Cyanidin 3-galactoside exhibits a wide range of health benefits, primarily attributed to its potent antioxidant properties and ability to modulate various cellular pathways.
Antioxidant Properties
Cy3Gal demonstrates excellent antioxidant capacity, protecting cells against oxidative stress by scavenging free radicals and preventing lipid peroxidation . This antioxidant activity forms the basis for many of its other physiological functions and health benefits.
Neuroprotective Effects
One of the most significant findings regarding Cy3Gal is its ability to cross the blood-brain barrier and exert neuroprotective effects:
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Cy3Gal can enter various brain regions, including the cortex, cerebellum, and hippocampus
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In the hippocampus, it reduces acetylcholine esterase activity, leading to increased acetylcholine levels and improved neuronal signaling
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It stimulates neurogenesis, enhances neuron plasticity, and reduces neuronal damage
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Its neuroprotective effects may help prevent cognitive decline and neurodegeneration associated with aging
Anti-inflammatory Properties
Cy3Gal has demonstrated significant anti-inflammatory effects in various experimental models by inhibiting pro-inflammatory cytokines and modulating inflammatory signaling pathways .
Anticancer Properties
Research has shown that Cy3Gal possesses anticancer properties, potentially through multiple mechanisms:
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Inhibition of cellular proliferation
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Induction of apoptosis in cancer cells
Studies have specifically identified that Cy3Gal can target the E6 and E7 proteins of Human papillomavirus type 18, suggesting potential applications in cervical cancer prevention or treatment .
Antidiabetic Properties
Cy3Gal has demonstrated antidiabetic effects by improving insulin sensitivity, regulating glucose metabolism, and protecting pancreatic β-cells from damage .
Cardiovascular Protection
The cardiovascular protective effects of Cy3Gal include:
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Improving endothelial function
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Reducing blood pressure
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Inhibiting platelet aggregation
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Modulating lipid profiles
Pharmacokinetics
Understanding the pharmacokinetics of Cy3Gal is crucial for evaluating its bioavailability and therapeutic potential. Recent studies have shed light on its absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolism and Excretion
Anthocyanins, including Cy3Gal, undergo extensive metabolism:
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They are metabolized to a structurally diverse range of metabolites with dynamic kinetic profiles
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Metabolites typically reach maximal concentrations (Cmax) ranging from 10 to 2000 nM, between 2 and 30 hours (Tmax) post-consumption
While most studies have focused on cyanidin 3-glucoside, the metabolic pathways are likely similar for Cy3Gal, with adjustments for the galactose moiety instead of glucose.
Comparison with Other Anthocyanins
Understanding how Cy3Gal compares with other anthocyanins, particularly cyanidin 3-glucoside (Cy3Glu), provides valuable insights into its unique properties and potential applications.
Table 3: Comparison between Cyanidin 3-galactoside and Cyanidin 3-glucoside
These differences in stability and natural distribution suggest that these anthocyanins may have complementary roles in functional foods and therapeutic applications.
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